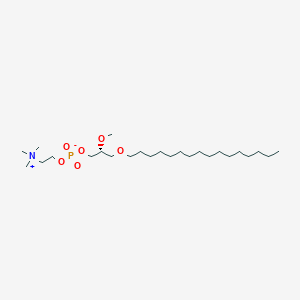

2-O-Methyl PAF C-16

説明

1-O-Hexadecyl-2-O-methyl-sn-glyceryl-3-phosphorylcholine is a synthetic glycerophospholipid characterized by an ether-linked hexadecyl (C16) chain at the sn-1 position, a methyl group at the sn-2 position, and a phosphorylcholine head at the sn-3 position. This structure distinguishes it from naturally occurring phospholipids, which typically feature ester-linked fatty acyl chains. The ether linkage confers metabolic stability, while the methyl substitution at sn-2 modulates its biological activity . Such modifications are of interest in drug delivery and lipidomics research due to their influence on membrane interactions and signaling pathways.

特性

IUPAC Name |

[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRKXGAJMGLIM-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000084 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-44-3 | |

| Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: 2-O-メチルPAF C-16は、エーテル結合を介してPAF分子のsn-2位にメチル基を付加することで合成されます . 合成には以下のステップが含まれます。

出発物質: 合成は、PAF分子の調製から始まります。

メチル化: PAF分子のsn-2ヒドロキシル基は、ヨウ化メチルなどのメチル化剤を用いて、水素化ナトリウムなどの塩基存在下でメチル化されます.

化学反応の分析

反応の種類: 2-O-メチルPAF C-16は、以下のような様々な化学反応を起こします。

一般的な試薬と条件:

主な生成物:

酸化生成物: 生物学的活性が変化した酸化誘導体.

還元生成物: 官能基が修飾された還元型.

置換生成物: 異なる生物学的特性を持つ置換アナログ.

4. 科学研究への応用

2-O-メチルPAF C-16は、科学研究にいくつかの応用があります。

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula: C25H54NO6P

- CAS Number: 78858-44-3

- Molecular Weight: 487.69 g/mol

The compound features a long-chain alkyl group (hexadecyl) and a methyl ether at the second position of the glycerol backbone, which influences its interaction with biological membranes and cellular components.

Cell Signaling Modulation

ET-16-OCH3-GPC has been shown to inhibit diacylglycerol kinase (DGK) activity in various cell types, including WEHI-3B cells. This inhibition affects the phosphorylation of diacylglycerol, a crucial step in lipid signaling pathways. Studies indicate that concentrations of 50 µM can inhibit DGK activity by approximately 70%, highlighting its potential as a tool for modulating signal transduction pathways in research settings .

Liposomal Drug Delivery

The unique structure of ET-16-OCH3-GPC makes it suitable for incorporation into liposomal formulations. Its ability to form stable liposomes enhances the delivery of hydrophobic drugs. Research has demonstrated that liposomes containing this compound can improve the bioavailability and efficacy of various therapeutic agents by facilitating their transport across biological barriers .

Neuroprotective Effects

Studies have indicated that ET-16-OCH3-GPC exhibits neuroprotective properties, particularly in models of neuronal injury. The compound accumulates in damaged brain tissue and may play a role in regulating neuronal survival through its effects on lipid metabolism and signaling pathways . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Therapeutic Potential

The therapeutic implications of ET-16-OCH3-GPC are broad, ranging from anti-inflammatory applications to potential uses in cancer therapy due to its ability to modulate cell signaling pathways involved in proliferation and apoptosis. Its role as a phospholipid mimic allows for targeted interventions in lipid-mediated processes within cells.

作用機序

2-O-メチルPAF C-16は、細胞膜上のPAF受容体と相互作用することで効果を発揮します . この化合物がこれらの受容体に結合すると、細胞内シグナル伝達イベントのカスケードが引き起こされ、様々な生物学的応答がもたらされます . 関与する主な経路には、ホスホリパーゼCの活性化と細胞内カルシウムの放出が含まれます . さらに、この化合物は、一酸化窒素やその他のシグナル伝達分子の産生を調節します .

類似の化合物:

PAF C-18: sn-1位に18炭素鎖を持つPAFアナログ.

ヘキサノアミノPAF C-16: 末端アミノ基にさらに4炭素鎖が付加されたPAFアナログ.

2-O-メチルPAF: sn-2位にメチル基を持つPAFアナログ.

ピロリジノPAF: グリセロール骨格に5員環ラクタム環が結合したPAFアナログ.

ユニークさ: 2-O-メチルPAF C-16は、sn-2位での特定の構造修飾により、独特な生物学的特性を付与されており、ユニークです . この修飾により、PAF媒介シグナル伝達におけるsn-2位の役割とその潜在的な治療的応用に関する標的化された研究が可能になります .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The activity of glycerophospholipids depends critically on their substituents at the sn-1 and sn-2 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1-O-Hexadecyl-2-O-Methyl-sn-Glyceryl-3-Phosphorylcholine and Analogs

Critical Observations

Ether vs. Ester Linkages :

- Ether-linked sn-1 chains (e.g., in PAF-C16 and the target compound) resist enzymatic hydrolysis, enhancing metabolic stability compared to ester-linked analogs like 1-palmitoyl-2-oleoyl-PC .

- The target compound’s sn-2 methyl ether group likely reduces receptor-binding affinity compared to PAF-C16’s acetyl ester, which is critical for platelet activation .

Chain Length and Unsaturation: Polyunsaturated sn-2 acyl chains (e.g., eicosapentaenoyl in C16-20:5 PC) enhance membrane fluidity and are associated with anti-inflammatory effects . Saturated acyl chains (e.g., stearoyl in 1-stearoyl-2-linoleoyl-PC) increase lipid bilayer rigidity, influencing enzyme accessibility .

Biological Activity :

- PAF-C16 : The acetyl group at sn-2 is essential for high-affinity binding to the PAF receptor, triggering platelet aggregation at picomolar concentrations .

- Target Compound : The methyl group at sn-2 likely abolishes platelet activation but may retain utility as a stable lipid anchor or inhibitor.

- Lysophospholipids (e.g., 1-arachidoyl-2-hydroxy-PC): Act as signaling molecules via G-protein-coupled receptors, distinct from diacyl phospholipids .

生物活性

1-O-Hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine (ET-16-OCH3-GPC) is a synthetic phospholipid that has garnered attention for its biological activity, particularly in the context of cellular signaling and lipid metabolism. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 495.68 g/mol

- CAS Number : 78858-44-3

ET-16-OCH3-GPC is characterized by a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, making it a unique structural analog of diacylglycerol (DAG).

Inhibition of Diacylglycerol Kinase

Research indicates that ET-16-OCH3-GPC significantly inhibits diacylglycerol kinase (DGK) activity in WEHI-3B cells. The inhibition is dose-dependent, with an IC value of approximately 8.5 µM. When cells are pre-treated with 50 µM ET-16-OCH3-GPC prior to activation with phorbol 12-myristate 13-acetate (TPA), DGK activity is reduced by about 70% . This suggests that ET-16-OCH3-GPC can modulate signaling pathways that depend on DAG, thereby influencing various cellular responses.

Protein Kinase C Inhibition

ET-16-OCH3-GPC also acts as an inhibitor of protein kinase C (PKC), which is crucial for mediating cellular responses to growth factors and hormones. Studies have shown that ET-16-OCH3-GPC inhibits the respiratory burst in human neutrophils induced by phorbol dibutyrate and formyl-methionyl-leucyl-phenylalanine (fMLP) with an IC around 80 µM . This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Impact on Cell Viability and Metabolic Activity

In various studies, ET-16-OCH3-GPC has been evaluated for its effects on cell viability and metabolic activity. For instance, exposure to this compound has shown to alter lipid profiles in treated cells, suggesting a role in lipid metabolism modulation. Specifically, significant changes were observed in the levels of phosphatidylcholine and sphingomyelin species following treatment, indicating alterations in membrane composition and function .

Case Studies and Research Findings

- Inhibition of Neutrophil Activation : A study highlighted that ET-16-OCH3-GPC effectively inhibited PKC-mediated activation in neutrophils, suggesting its potential use in managing inflammatory diseases .

- Lipidomic Profiling : Research utilizing lipidomic approaches revealed that treatment with ET-16-OCH3-GPC led to significant up-regulation and down-regulation of various lipid classes, emphasizing its role in influencing cellular lipid metabolism .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves regioselective acylation and phosphorylation. For example, analogous phosphatidylcholines are synthesized using glycerol-3-phosphocholine (GPC) and dibutyltin oxide (DBTO) under anhydrous conditions to control stereochemistry . Purity validation employs:

- HPLC : To separate and quantify isomers.

- NMR Spectroscopy : Key diagnostic signals include the methyl group resonance at δ 3.3–3.5 ppm (O-methyl) and the hexadecyl chain protons (δ 1.2–1.6 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C26H54NO7P for related compounds, exact mass 547.36 Da) .

Q. How can researchers characterize the structural integrity of this compound in lipid bilayers?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures to assess alkyl chain packing .

- Langmuir Trough Experiments : Quantifies monolayer stability and lateral pressure-area isotherms .

- Fluorescence Anisotropy : Probes membrane fluidity using dyes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., hexadecyl vs. octadecyl) affect its interaction with lipid bilayers?

- Methodological Answer :

- Comparative Studies : Use analogs like 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C28H58NO7P, 551.74 Da) to evaluate chain length effects on membrane curvature and permeability .

- Molecular Dynamics Simulations : Predicts hydrophobic mismatch effects; longer chains increase bilayer thickness by ~2–4 Å .

- Table 1 : Chain Length Impact on Phase Transition Temperatures

| Chain Length | Phase Transition (°C) | Source |

|---|---|---|

| C16:0 | 42–45 | |

| C18:0 | 48–52 |

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Curves : Test concentrations across 3–4 log units to identify biphasic effects .

- Cell-Specific Assays : Compare primary macrophages (e.g., RAW 264.7) vs. endothelial cells (HUVECs) to isolate signaling pathways .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from studies using standardized models (e.g., murine peritonitis) .

Q. How can researchers validate the compound’s stereochemical configuration in complex biological matrices?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15 v/v) to resolve sn-1 vs. sn-2 isomers .

- Enzymatic Hydrolysis : Phospholipase A2 selectively cleaves sn-2 acyl chains, confirming positional integrity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in lipid signaling studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。